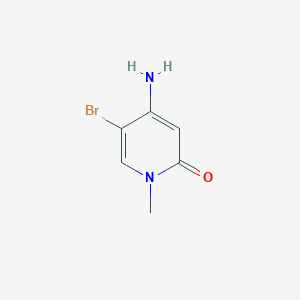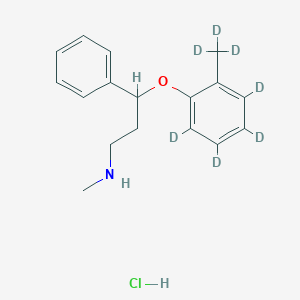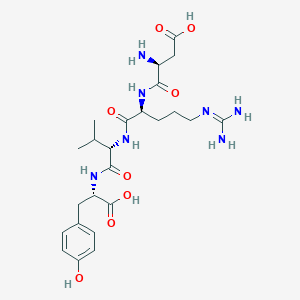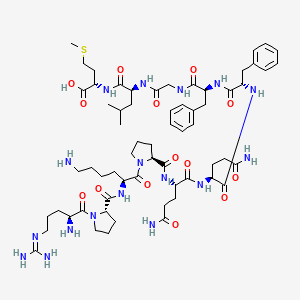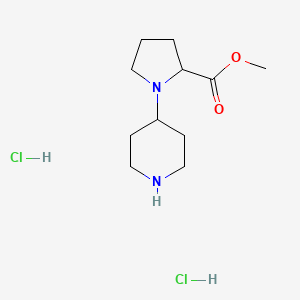
Methyl 1-(piperidin-4-yl)pyrrolidine-2-carboxylate dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
La síntesis del dihidrocloruro de 1-(piperidin-4-il)pirrolidina-2-carboxilato de metilo implica varios pasos. Un método común incluye la reacción de piperidina con pirrolidina-2-carboxilato en condiciones específicas para formar el producto deseado. Las condiciones de reacción normalmente implican el uso de disolventes y catalizadores para facilitar la reacción . Los métodos de producción industrial pueden variar, pero generalmente siguen rutas sintéticas similares con optimizaciones para la producción a gran escala.
Análisis De Reacciones Químicas
El dihidrocloruro de 1-(piperidin-4-il)pirrolidina-2-carboxilato de metilo experimenta diversas reacciones químicas, entre ellas:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno. Los agentes oxidantes comunes incluyen el permanganato de potasio y el trióxido de cromo.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno. Los agentes reductores comunes incluyen el hidruro de litio y aluminio y el borohidruro de sodio.
Sustitución: Esta reacción implica el reemplazo de un átomo o grupo de átomos por otro.
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas.
Aplicaciones Científicas De Investigación
El dihidrocloruro de 1-(piperidin-4-il)pirrolidina-2-carboxilato de metilo tiene varias aplicaciones de investigación científica, entre ellas:
Mecanismo De Acción
El mecanismo de acción del dihidrocloruro de 1-(piperidin-4-il)pirrolidina-2-carboxilato de metilo implica su interacción con objetivos y vías moleculares específicas. El compuesto puede actuar como inhibidor o activador de ciertas enzimas o proteínas, lo que lleva a cambios en los procesos y funciones celulares . Los objetivos y vías moleculares exactos involucrados dependen de la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
El dihidrocloruro de 1-(piperidin-4-il)pirrolidina-2-carboxilato de metilo se puede comparar con otros compuestos similares, como:
Piperidina-4-carboxilato de metilo: Este compuesto se utiliza como reactivo para la arilación C-2 de piperidinas y en la síntesis de agentes antituberculosos.
Dihidrocloruro de 1-(piperidin-4-il)pirrolidina-2-carboxamida: Este compuesto tiene características estructurales similares y se utiliza en la investigación proteómica.
La singularidad del dihidrocloruro de 1-(piperidin-4-il)pirrolidina-2-carboxilato de metilo radica en su estructura molecular específica y sus aplicaciones en diversos campos de investigación científica.
Propiedades
Fórmula molecular |
C11H22Cl2N2O2 |
|---|---|
Peso molecular |
285.21 g/mol |
Nombre IUPAC |
methyl 1-piperidin-4-ylpyrrolidine-2-carboxylate;dihydrochloride |
InChI |
InChI=1S/C11H20N2O2.2ClH/c1-15-11(14)10-3-2-8-13(10)9-4-6-12-7-5-9;;/h9-10,12H,2-8H2,1H3;2*1H |
Clave InChI |
QMRSABMXMIYJAG-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1CCCN1C2CCNCC2.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


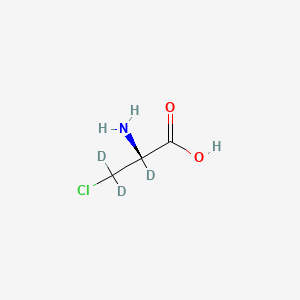
![[18F]-Labeled L-dopa precursor](/img/structure/B12430852.png)
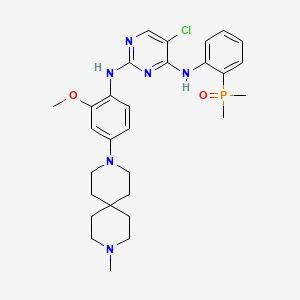
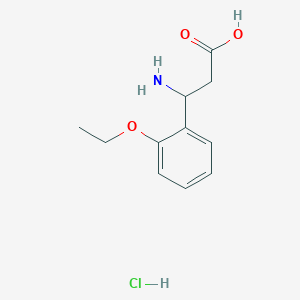
![4-N-[(2R)-butan-2-yl]-2-N-[2-fluoro-5-[(1S,4S)-5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]pyridin-3-yl]-5-methylpyrimidine-2,4-diamine](/img/structure/B12430860.png)
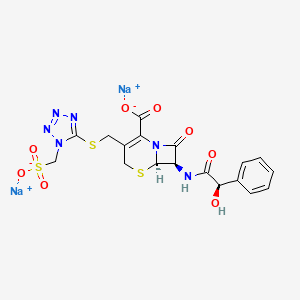
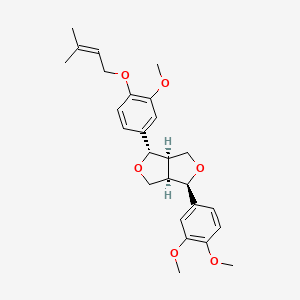
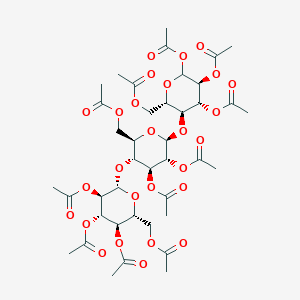
![6-(2,3,4,5,6-Pentadeuteriophenyl)sulfinyltetrazolo[1,5-b]pyridazine](/img/structure/B12430904.png)
